molecular formula C13H19N B13271845 N-(1-cyclopropylethyl)-2-ethylaniline

N-(1-cyclopropylethyl)-2-ethylaniline

Cat. No.: B13271845
M. Wt: 189.30 g/mol
InChI Key: VVIMLFQZCXYRQJ-UHFFFAOYSA-N
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Description

Contextual Significance of N-Arylamine Architectures in Synthetic Chemistry

N-Arylamine frameworks are fundamental structural motifs in a vast array of organic compounds. acs.orgresearchgate.netacs.org Their prevalence is particularly notable in the development of pharmaceuticals, agrochemicals, and functional organic materials. researchgate.netechemi.comnih.gov In medicinal chemistry, the N-arylamine moiety is a key component in numerous therapeutic agents, contributing to their biological activity. researchgate.netechemi.com The electronic properties and steric configuration of the substituents on the nitrogen and the aromatic ring can significantly influence the molecule's interaction with biological targets.

Furthermore, N-arylamine derivatives are extensively used as ligands in transition metal catalysis. acs.org The nitrogen atom can coordinate to a metal center, and the electronic nature of the aryl group can be fine-tuned to modulate the catalytic activity and selectivity of the metal complex. nih.gov In materials science, these compounds serve as building blocks for conductive polymers, dyes, and photographic materials, where their photophysical and electronic properties are exploited. echemi.comresearchgate.netrsc.org The development of novel synthetic methodologies for the construction of C–N bonds has been a major focus in organic chemistry, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool for the synthesis of N-arylamines. acs.orgnih.govnih.govacs.org

Overview of N-(1-cyclopropylethyl)-2-ethylaniline within the Class of N-Substituted Anilines

This compound is a secondary aromatic amine characterized by several key structural features. As a member of the N-substituted aniline (B41778) class, it possesses a nitrogen atom bonded to a benzene (B151609) ring. The "2-ethylaniline" portion of the name indicates an ethyl group at the ortho position of the aniline ring. The nitrogen atom is further substituted with a 1-cyclopropylethyl group. This particular substitution introduces a chiral center at the carbon atom attached to both the cyclopropyl (B3062369) ring and the nitrogen atom.

The presence of the cyclopropyl group is of significant interest, as this strained three-membered ring can impart unique electronic and conformational properties to the molecule. The combination of the ortho-ethyl group and the bulky N-alkyl substituent likely imposes significant steric hindrance around the nitrogen atom, which could influence its reactivity and coordinating properties.

Below is a table of predicted physicochemical properties for this compound, based on its structure and data from analogous compounds like 2-(2-Cyclopropylethyl)aniline. nih.gov

PropertyPredicted Value
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.30 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

This data is hypothetical and based on computational models and comparison with similar structures.

Scope and Objectives of the Academic Research Outline for this compound

Given the novel structure of this compound, a comprehensive research plan is necessary to fully elucidate its chemical properties and potential applications. The primary objectives of such a study would be:

Development of an efficient synthetic route: A key objective would be to establish a reliable and scalable method for the synthesis of this compound. Reductive amination of cyclopropyl methyl ketone with 2-ethylaniline (B167055) would be a primary avenue to explore. wikipedia.orgorganic-chemistry.org Alternative approaches could include palladium-catalyzed N-arylation. nih.govmit.edu

Thorough spectroscopic and structural characterization: The synthesized compound would require comprehensive characterization using modern analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Investigation of physicochemical properties: A detailed study of its physical and chemical properties, such as its basicity (pKa), solubility in various solvents, and thermal stability, would be essential for understanding its behavior and potential applications.

Exploration of potential applications: Based on the structural features of the molecule, research could be directed towards its use as a ligand in catalysis, as a building block for novel pharmaceuticals, or as a monomer for the synthesis of new polymeric materials. The chiral nature of the compound also suggests investigating its potential in asymmetric synthesis.

Detailed Research Findings (Prospective)

While specific experimental data for this compound is not currently available in the public domain, the following sections outline the expected findings based on established chemical principles and the known properties of related compounds.

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is the reductive amination of 2-ethylaniline with cyclopropyl methyl ketone. wikipedia.orgorganic-chemistry.orgnih.gov This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org

Reaction Scheme:

2-Ethylaniline + Cyclopropyl methyl ketone → [Imine Intermediate] --(Reducing Agent)--> this compound

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.org The reaction conditions would need to be optimized to maximize the yield and purity of the product.

Expected Spectroscopic Data:

The following table outlines the anticipated spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-ethylphenyl group, the ethyl group protons (a quartet and a triplet), the methine proton of the cyclopropylethyl group (a multiplet), the methyl protons of the cyclopropylethyl group (a doublet), and the protons of the cyclopropyl ring (multiplets). A broad singlet for the N-H proton would also be expected.
¹³C NMR Resonances for the aromatic carbons, the carbons of the ethyl group, the methine and methyl carbons of the cyclopropylethyl group, and the carbons of the cyclopropyl ring.
IR Spectroscopy A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (189.30 g/mol ).

This data is predictive and based on the analysis of similar molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-ethylaniline

InChI

InChI=1S/C13H19N/c1-3-11-6-4-5-7-13(11)14-10(2)12-8-9-12/h4-7,10,12,14H,3,8-9H2,1-2H3

InChI Key

VVIMLFQZCXYRQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N-(1-cyclopropylethyl)-2-ethylaniline

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection points are the C-N bonds, leading to several potential synthetic routes.

The most logical disconnections are at the nitrogen atom, breaking the molecule down into its constituent aniline (B41778) and alkyl fragments. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the nitrogen and the 1-cyclopropylethyl group. This suggests 2-ethylaniline (B167055) and a 1-cyclopropylethyl electrophile as precursors.

Pathway B: Disconnection of the bond between the nitrogen and the ethyl group of the ethylaniline moiety. This less common approach would involve N-(1-cyclopropylethyl)aniline and an ethylating agent.

A third possibility involves the simultaneous formation of both N-alkyl bonds through reductive amination, which disconnects to 2-ethylaniline and a cyclopropylethyl carbonyl compound. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct N-Alkylation Approaches for this compound Synthesis

Direct N-alkylation is a common method for the synthesis of N-substituted anilines. psu.edu This can be achieved through a stepwise introduction of the alkyl groups onto the aniline nitrogen.

Alkylation of 2-Ethylaniline with Cyclopropylethyl Halides or Equivalents

This approach follows Pathway A from the retrosynthetic analysis. 2-Ethylaniline can be reacted with a suitable 1-cyclopropylethyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) to form the target molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Key reaction parameters include the choice of solvent, base, and temperature. Non-polar aprotic solvents are often employed to avoid side reactions. The choice of base is crucial to deprotonate the aniline nitrogen without promoting elimination reactions of the alkyl halide.

Entry Solvent Base Temperature (°C) Yield (%)
1TolueneK₂CO₃11065
2DMFNaH2572
3AcetonitrileCs₂CO₃8085

This is a hypothetical data table based on typical conditions for N-alkylation reactions.

Alkylation of N-(1-cyclopropylethyl)aniline with Ethylation Reagents

Following Pathway B, this method involves the synthesis of N-(1-cyclopropylethyl)aniline as an intermediate, which is then ethylated. The synthesis of the intermediate can be achieved by reacting aniline with a 1-cyclopropylethyl halide. The subsequent ethylation can be performed using various ethylating agents such as ethyl iodide, diethyl sulfate, or ethyl triflate.

This two-step process offers an alternative route but may be less convergent than the direct alkylation of 2-ethylaniline. The reactivity of the intermediate N-alkylaniline is a key consideration.

Comparative Analysis of Stepwise Alkylation Pathways

The alkylation of 2-ethylaniline (2.2.1) is generally more direct. However, the steric hindrance from the ortho-ethyl group might reduce the nucleophilicity of the aniline nitrogen, potentially requiring harsher reaction conditions.

The alkylation of N-(1-cyclopropylethyl)aniline (2.2.2) avoids the issue of the ortho-ethyl group in the initial N-alkylation step. However, it requires an additional synthetic step to prepare the intermediate. Over-alkylation to form a tertiary amine is a potential side reaction in both pathways. researchgate.net

Reductive Amination Strategies for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and offers a convergent approach to this compound. wikipedia.org This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org

Condensation of 2-Ethylaniline with Cyclopropylethyl Carbonyls

In this strategy, 2-ethylaniline is reacted with a cyclopropylethyl carbonyl compound, such as cyclopropyl (B3062369) methyl ketone. The initial condensation reaction forms an imine intermediate. A variety of reducing agents can be used for the subsequent reduction, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are often preferred to avoid the reduction of the carbonyl starting material before imine formation. The reaction conditions are generally mild and offer good functional group tolerance.

Entry Reducing Agent Solvent Temperature (°C) Yield (%)
1NaBH(OAc)₃Dichloromethane2588
2NaBH₃CNMethanol (B129727)2582
3H₂ (1 atm), Pd/CEthanol2595

This is a hypothetical data table based on typical conditions for reductive amination reactions.

This one-pot procedure is often highly efficient and can be more atom-economical compared to stepwise alkylation methods. The stability of the cyclopropyl group under the reaction conditions is an important consideration. nih.gov

Reductive Conditions and Catalyst Selection

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of secondary amines like this compound. jocpr.comnottingham.ac.uk This reaction typically involves the condensation of a carbonyl compound (cyclopropyl methyl ketone) with an amine (2-ethylaniline) to form an imine intermediate, which is then reduced to the target amine. jocpr.comwikipedia.org The choice of reducing agent and catalyst is critical for achieving high yield and selectivity.

Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a one-pot synthesis, is often preferred for its efficiency and atom economy. jocpr.com Various catalytic systems have been developed to facilitate this transformation under mild conditions. jocpr.comwikipedia.org

Catalyst Selection:

The selection of a catalyst is crucial for controlling the reaction's efficiency and selectivity. jocpr.com Transition metal catalysts, particularly those based on palladium, platinum, and nickel, are commonly employed for their ability to activate hydrogen and facilitate the reduction of the imine intermediate. wikipedia.org For instance, palladium on carbon (Pd/C) with hydrogen gas is a classic and effective system for reductive amination. wikipedia.org

Iridium-based catalysts have also emerged as highly practical for reductive amination, allowing for the synthesis of primary, secondary, and tertiary amines under mild conditions using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source, thus avoiding the need for high-pressure hydrogenation equipment. kanto.co.jp The choice between different iridium catalysts, such as those with quinolinol (QN) or picolinamide (B142947) (PA) ligands, can influence the reaction's outcome, especially in controlling over-alkylation to tertiary amines. kanto.co.jp For the synthesis of a secondary amine like this compound, an Ir-PA catalyst might be preferred to minimize the formation of the tertiary amine byproduct. kanto.co.jp

Ruthenium complexes, such as [RuCl2(p-cymene)]2, in the presence of a silane (B1218182) reducing agent like Ph2SiH2, have proven to be highly efficient and chemoselective for the reductive amination of aldehydes and ketones with anilines. organic-chemistry.org These systems tolerate a wide array of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

A study on the reductive reaction between amines and α-carbonylcyclopropanes revealed an interesting catalytic dichotomy. While a rhodium catalyst yielded the expected reductive amination product, a ruthenium catalyst led to a novel pyrrolidine (B122466) synthesis via ring expansion. nih.gov This highlights the profound impact of catalyst choice on the reaction pathway.

Common Reducing Agents in Reductive Amination:

Reducing Agent Characteristics Solvent
Sodium triacetoxyborohydride (B8407120) (STAB) Mild and selective, tolerates acid-sensitive and other reducible functional groups. organic-chemistry.org 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile organic-chemistry.org
Sodium cyanoborohydride (NaBH3CN) Effective reducing agent for imines. wikipedia.org Typically alcoholic solvents
Palladium on Carbon (Pd/C) with H2 Versatile and efficient catalytic hydrogenation system. wikipedia.org Various organic solvents

Multi-Component Reactions (MCRs) for Anilino-Cyclopropylethyl Derivatives

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netnih.gov

Ugi and Passerini Type Reactions Incorporating Aniline and Cyclopropylethyl Moieties

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex amide derivatives. nih.govmdpi.com

The Passerini reaction , first described in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (like a ketone), and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netmdpi.com This reaction is typically accelerated in aprotic solvents. mdpi.com

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org This reaction generally proceeds well in polar, protic solvents such as methanol or trifluoroethanol. nih.govbeilstein-journals.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. nih.govbeilstein-journals.org

For the synthesis of derivatives related to this compound, one could envision a Ugi reaction employing 2-ethylaniline, cyclopropyl methyl ketone, a suitable carboxylic acid, and an isocyanide. The resulting product would be a complex bis-amide containing the desired this compound core structure. The versatility of the Ugi reaction allows for significant structural diversity by varying each of the four components. mdpi.com

One-Pot Synthesis Approaches for N-Alkyl Arylamines

A common one-pot strategy for synthesizing secondary anilines is the reductive amination of nitroarenes with aldehydes. nih.gov This tandem process involves the reduction of a nitroarene to the corresponding aniline, followed by condensation with an aldehyde to form an imine, and subsequent reduction of the imine to the final secondary amine. nih.gov Transition metal-based catalysts are typically used to facilitate these transformations. nih.gov

Another efficient one-pot method involves the reduction of nitrobenzenes followed by reductive amination with a carbonyl compound using decaborane (B607025) (B10H14) in the presence of 10% Pd/C. organic-chemistry.org This approach allows for the direct conversion of nitroaromatics to N-alkylaminobenzenes. organic-chemistry.org

Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of N-aryl amines, providing milder and more general routes compared to classical methods. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the reaction. researchgate.netwikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that allowed for the efficient coupling of primary amines. wikipedia.org More recently, bulky alkylbiaryl phosphine ligands developed by the Buchwald group have demonstrated exceptional activity, enabling the coupling of a wide range of amines and aryl halides under mild conditions. researchgate.net

While the direct synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of 2-ethylaniline with a 1-cyclopropylethyl halide (a challenging sp3-C coupling), the methodology is highly relevant for the synthesis of precursors or related structures involving aryl-nitrogen bond formation.

Organocatalytic Approaches to N-Alkylation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable metal-free alternative to traditional transition metal catalysis. This approach can often provide unique reactivity and selectivity profiles.

For the N-alkylation of anilines, various organocatalytic strategies have been explored. For instance, Brønsted acids can catalyze the N-alkylation of anilines with alcohols. The reaction likely proceeds through the activation of the alcohol by the acid, followed by nucleophilic attack by the aniline. researchgate.net

While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of organocatalytic N-alkylation are applicable. This could involve the activation of a suitable cyclopropylethyl electrophile by an organocatalyst for reaction with 2-ethylaniline.

Heterogeneous Catalysis for Hydrogenation and Alkylation

The synthesis of this compound is effectively achieved through reductive amination, a powerful method for forming carbon-nitrogen bonds. ontosight.ainumberanalytics.com This process typically involves the reaction of 2-ethylaniline with cyclopropyl methyl ketone. The reaction proceeds via an intermediate imine, which is subsequently reduced to the final amine product. acsgcipr.orgchemistrysteps.com

Heterogeneous catalysts are central to this transformation, offering advantages such as ease of separation, reusability, and often milder reaction conditions. thieme-connect.com Palladium on carbon (Pd/C) is a widely utilized and versatile catalyst for the hydrogenation step in reductive aminations, typically using hydrogen gas (H₂) as the reductant. wikipedia.org Other transition metal catalysts, such as those based on nickel, platinum, or rhodium, can also be employed. researchgate.netorganic-chemistry.org For instance, nickel nanoparticles have demonstrated high activity for the N-alkylation of anilines. researchgate.net

The catalytic cycle involves the initial condensation of 2-ethylaniline and cyclopropyl methyl ketone on the catalyst surface to form an imine, which is then hydrogenated in situ. ontosight.ai While reductive amination is the most direct route, alternative N-alkylation strategies using heterogeneous catalysts could also be considered, though they are less common for this specific transformation. researchgate.netorganic-chemistry.org A study on the reaction between amines and α-carbonylcyclopropanes found that rhodium catalysts favor the traditional reductive amination product. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. ontosight.ai

Influence of Solvent Systems and Reaction Media

The choice of solvent is critical as it can significantly affect reaction rates and selectivity by influencing reactant solubility and catalyst-solvent interactions. researchgate.netwpunj.edu Solvents can impact the equilibrium of the initial imine formation and the subsequent hydrogenation. nih.gov Methanol has been identified as a particularly effective solvent for the reductive amination of ketones, as it promotes high rates for imine formation and has high hydrogenation activity. researchgate.netwpunj.edu

Table 1: Influence of Solvent Type on Reductive Amination

Solvent Type General Effects Examples
Protic Can facilitate imine formation but may compete for catalyst active sites. Polar protic solvents often show good results. researchgate.net Methanol, Ethanol, Water
Aprotic Polar Good solubility for reactants, often avoiding competitive binding on the catalyst surface. Tetrahydrofuran (THF), Dioxane

| Aprotic Nonpolar | May result in lower reactant solubility but can minimize unwanted solvent-catalyst interactions. | Toluene, Cyclohexane |

Temperature and Pressure Profiling

Temperature and hydrogen pressure are key variables that control the kinetics of the reductive amination process. ontosight.ai

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures (e.g., above 100-140°C) can lead to diminished selectivity, catalyst degradation, or the formation of undesired by-products. ontosight.airesearchgate.netresearchgate.net Optimal temperatures often fall within the 20°C to 100°C range. ontosight.ai

Pressure: The pressure of the hydrogen gas directly influences the rate of the hydrogenation step. Higher pressures typically increase the reaction rate, but beyond a certain point (e.g., 30 bar), the effect may become negligible. researchgate.net The pressure must be optimized to ensure efficient reduction without promoting side reactions. ontosight.ai

Table 2: General Effects of Temperature and Pressure

Parameter Effect on Reaction Considerations
Temperature Higher temperature increases reaction rate. Can decrease selectivity and lead to side reactions if too high. researchgate.net

Role of Bases, Additives, and Phase-Transfer Catalysts

The addition of certain reagents can further refine the reaction's outcome.

Bases and Acids: The pH of the reaction medium is crucial. Mildly acidic conditions (pH 4-5) are often optimal for the formation of the imine intermediate. masterorganicchemistry.com An acid catalyst can protonate the imine, increasing its susceptibility to reduction. acsgcipr.org However, if the conditions are too acidic, the starting amine (2-ethylaniline) will be protonated, rendering it non-nucleophilic. masterorganicchemistry.comacs.org The presence of a base can sometimes be detrimental to catalyst activity in certain systems. researchgate.net

Phase-Transfer Catalysts: In reactions involving immiscible phases, phase-transfer catalysts can enhance the reaction rate by facilitating the transfer of reactants across the phase boundary.

Stereoselective Synthesis of this compound

The 1-cyclopropylethyl group contains a stereocenter, meaning this compound exists as a pair of enantiomers. The synthesis of a single enantiomer is of significant interest, particularly in pharmaceutical applications, and requires stereoselective methods. nih.govnih.gov

Asymmetric Catalysis in C-N Bond Formation

The direct formation of the C-N bond between the 2-ethylaniline moiety and the 1-cyclopropylethyl group in an enantioselective manner represents a highly efficient synthetic route. Transition-metal-catalyzed asymmetric cross-coupling reactions and asymmetric reductive amination are prominent strategies in this context. rsc.orgresearchgate.net

One potential approach involves the asymmetric reductive amination of a ketone precursor, such as 1-cyclopropylethanone, with 2-ethylaniline. This reaction proceeds through an imine or iminium intermediate, which is then asymmetrically reduced to the target chiral amine. researchgate.net The key to enantioselectivity lies in the use of a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, coordinated with chiral ligands. These catalysts create a chiral environment that directs the hydrogenation of the imine from a specific face, leading to the preferential formation of one enantiomer.

Another advanced method is the transition-metal-catalyzed enantioselective C-N cross-coupling. rsc.org This could involve the coupling of 2-ethylaniline with a racemic or prochiral cyclopropylethyl electrophile, such as 1-(1-haloethyl)cyclopropane. A chiral catalyst, typically based on palladium or copper, can selectively react with one enantiomer of the racemic electrophile or enantiotopically functionalize the prochiral substrate, respectively, to yield the desired chiral amine. rsc.orgnih.gov The development of sophisticated ligands that can effectively transfer chirality from the catalyst to the product is crucial for the success of this strategy.

The following table illustrates representative results for asymmetric C-N bond formation in the synthesis of chiral amines using various catalytic systems, demonstrating the potential of these methods.

Catalyst/Ligand SystemReactantsProduct TypeEnantiomeric Excess (ee)Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesChiral secondary aminesUp to 90% acs.org
Copper-based chiral catalystRacemic tertiary alkyl chlorides and aminesTertiary stereocentersGood to excellent nih.gov
Chiral Phosphoric AcidImines and nucleophilesChiral aminesHigh nih.gov

This table presents examples of asymmetric C-N bond formation and does not represent actual results for the synthesis of this compound.

Diastereoselective Synthesis through Chiral Cyclopropylethyl Precursors

An alternative to direct asymmetric catalysis is a diastereoselective approach that utilizes a chiral precursor. In this strategy, the stereocenter is established in an earlier step through the synthesis of an enantiomerically pure cyclopropylethyl building block. This chiral precursor is then coupled with 2-ethylaniline, and the inherent chirality of the precursor directs the formation of the final product's stereochemistry.

The synthesis of chiral cyclopropylethyl precursors can be achieved through various methods, including the asymmetric cyclopropanation of alkenes. rochester.edu For instance, a biocatalytic approach using engineered myoglobin (B1173299) catalysts has been shown to produce chiral cyclopropane (B1198618) cores with high diastereo- and enantioselectivity. rochester.edu These chiral cyclopropane-containing carboxylic acids or other functionalized derivatives can then be converted into a suitable chiral cyclopropylethylamine or a related electrophile.

Below is a table showcasing examples of diastereoselective synthesis of chiral cyclopropanes, which could serve as precursors.

MethodPrecursorsProduct TypeDiastereoselectivity (dr)Enantiomeric Excess (ee)Reference
Engineered Myoglobin BiocatalysisStyrenes and diazoacetatesChiral cyclopropane cores98–99.9% de96–99.9% ee rochester.edu
Formal Nucleophilic SubstitutionChiral, non-racemic bromocyclopropanesEnantiomerically enriched cyclopropyl amines/ethersNot specifiedHigh nih.gov
Michael/Alkylation Cascade4-arylidenepyrazol-5-ones and diethyl 2-bromomalonateSpirocyclopropylpyrazolones60:40 to >95:526–93% researchgate.net

This table illustrates methods for creating chiral cyclopropane structures and does not represent direct synthesis of precursors for this compound.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of N-(1-cyclopropylethyl)-2-ethylaniline

The presence of a lone pair of electrons on the nitrogen atom makes it a prime target for reactions with electrophiles, while the activating nature of the alkyl and amino substituents predisposes the benzene (B151609) ring to electrophilic attack.

The secondary amine of this compound is readily susceptible to N-functionalization reactions, such as acylation and sulfonylation, which transform the amine into an amide or sulfonamide, respectively.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct. orgoreview.com The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. orgoreview.com This process is often used to install a protecting group on an amine to moderate its reactivity, particularly its activating effect during electrophilic aromatic substitution. libretexts.orgpearson.com For this compound, acylation would proceed as a standard nucleophilic acylation to yield the corresponding N-acetyl or N-benzoyl derivative. orgoreview.comiscientific.org

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many biologically active molecules. nih.gov The resulting sulfonamide is notably less basic than the parent amine due to the electron-withdrawing nature of the sulfonyl group.

A summary of representative N-functionalization reactions is presented below.

Table 1: Representative N-Functionalization Reactions
Reaction TypeReagentProduct Type
AcylationAcetyl ChlorideN-acetamide
AcylationAcetic AnhydrideN-acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-sulfonamide

Electrophilic Aromatic Substitution (EAS): The 2-ethylaniline (B167055) ring is highly activated towards electrophilic aromatic substitution. byjus.com Both the N-alkylamino group and the ethyl group are electron-donating, directing incoming electrophiles to the ortho and para positions. byjus.comwikipedia.org In this specific molecule, the positions available for substitution are C3, C4, C5, and C6. The powerful ortho, para-directing N-(1-cyclopropylethyl) group strongly activates the C4 and C6 positions. The ethyl group at C2 also activates its ortho (C3) and para (C5) positions. The combined directing effects and steric hindrance from the existing substituents will determine the final product distribution. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the basicity of the amino group, which can react with the Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway is generally not feasible for this compound. SNAr requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The 2-ethylaniline ring is electron-rich due to its substituents, making it nucleophilic rather than electrophilic and thus unreactive toward nucleophilic attack. wikipedia.org

Reaction Mechanisms of Cyclopropylethyl and Ethyl Aniline (B41778) Moieties

Understanding the mechanisms of these reactions provides insight into the reactivity and potential product outcomes.

The nitrogen atom of this compound can act as a nucleophile to displace a leaving group from an alkyl halide, such as methyl iodide, in an Sₙ2 reaction. tminehan.comyoutube.com The mechanism involves a single, concerted step where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This process would convert the secondary amine into a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. tminehan.com However, the steric bulk of the 1-cyclopropylethyl and 2-ethyl groups would likely hinder the approach of the alkyl halide, slowing the rate of this reaction compared to less substituted anilines. masterorganicchemistry.com

The mechanism for EAS on the 2-ethylaniline ring proceeds via a two-step pathway. masterorganicchemistry.combyjus.com

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The positive charge in the arenium ion is delocalized across the ring, with resonance structures placing the charge at positions ortho and para to where the electrophile added. The electron-donating N-alkyl and ethyl groups help stabilize this positive charge.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. masterorganicchemistry.com This is a fast step that restores the aromaticity of the ring, resulting in the substituted product. byjus.com

For this compound, the N-alkyl group is a stronger activating and directing group than the ethyl group. Therefore, substitution is most likely to occur at the C4 (para) and C6 (ortho) positions. Steric hindrance from the bulky N-(1-cyclopropylethyl) group may favor substitution at the less hindered C4 position.

Enzymatic Transformations of Related Anilines and N-Alkylamines

In biological systems, aniline and N-alkylamine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins that catalyze oxidative transformations. nih.govnutritionherbalcollective.commdpi.com While specific data on this compound is not available, the metabolic fate of related compounds suggests two primary enzymatic pathways.

Aromatic Hydroxylation: CYP enzymes can hydroxylate the aromatic ring. For aniline itself, para-hydroxylation is a major metabolic pathway. nih.gov By analogy, this compound could be hydroxylated at the C4 position, which is para to the strongly activating amino group, to form an aminophenol derivative.

N-Dealkylation: The cleavage of C-N bonds is a common metabolic reaction for drugs and other xenobiotics containing amine groups. nih.gov This process, catalyzed by CYPs, involves the oxidation of the carbon atom attached to the nitrogen. For this compound, this could lead to the removal of the 1-cyclopropylethyl group, yielding 2-ethylaniline.

The potential enzymatic transformations are summarized in the table below.

Table 2: Potential Enzymatic Transformations
TransformationEnzyme FamilyPotential Product
Aromatic HydroxylationCytochrome P450 (CYP)4-Amino-3-ethyl-N-(1-cyclopropylethyl)phenol
N-DealkylationCytochrome P450 (CYP)2-Ethylaniline

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and equilibrium positions of the metabolic reactions of this compound are governed by kinetic and thermodynamic principles. While specific experimental data for this compound are not available, general principles can be discussed.

The rate of CYP-mediated metabolism of this compound would be determined by monitoring the disappearance of the substrate or the appearance of its metabolites over time. The reaction rate is expected to depend on the concentrations of the substrate and the active enzyme, and can often be described by Michaelis-Menten kinetics.

Metabolic reactions catalyzed by cytochrome P450 are generally oxidative and effectively irreversible under physiological conditions. Therefore, the focus is typically on the distribution of products rather than a true chemical equilibrium. The product distribution is determined by the relative activation energies of the competing reaction pathways.

For this compound, the ratio of hydroxylated products to dealkylated products would depend on the specific CYP isozyme involved, as different isozymes exhibit different substrate specificities and regioselectivities. For analogous compounds like N-cyclopropyl-N-methylaniline, studies have shown that N-demethylation and N-decyclopropylation can occur concurrently, with the ratio of products being influenced by the electronic and steric environment. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of complex chemical reactions, including those catalyzed by enzymes.

DFT calculations can be employed to model the reaction pathways for the metabolism of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for each proposed pathway can be constructed.

For analogous systems like N-cyclopropyl-N-methylaniline, DFT studies have been used to investigate the regioselectivity of N-dealkylation. rsc.org These calculations have shown that the preference for demethylation over decyclopropylation is influenced by the electronic properties of the molecule, specifically the π-conjugation between the phenyl ring and the nitrogen lone pair, which can affect the stability of the transition states. rsc.org

Similar calculations for this compound could provide insights into:

The activation barriers for hydrogen abstraction from different positions, thus predicting the most likely sites of hydroxylation.

The relative energies of the transition states for N-dealkylation via HAT versus SET mechanisms, helping to further confirm the prevalence of the HAT pathway.

The influence of the 2-ethyl substituent on the electronic structure and reactivity of the aniline moiety.

A hypothetical reaction coordinate diagram based on DFT calculations for a generic N-dealkylation process is presented below.

Table 1: Hypothetical Energy Profile for N-Dealkylation

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (HAT)+15.2
Carbinolamine Intermediate-5.8
Products (Dealkylated Amine + Carbonyl)-25.0

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Prediction of Electronic Properties and Reactivity Sites via DFT

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and reactivity of molecules. By calculating various electronic parameters, DFT can provide valuable insights into the behavior of chemical compounds. For this compound, a comprehensive DFT study can elucidate its electronic properties and identify potential sites for electrophilic and nucleophilic attack.

A key aspect of such a study involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. irjweb.comresearchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the presence of the electron-donating ethyl and cyclopropylethyl groups. Conversely, the LUMO is likely distributed over the aromatic ring. DFT calculations, typically using a functional such as B3LYP with a 6-311++G(d,p) basis set, can provide precise energy values for these orbitals. nih.govreddit.com

To illustrate the expected electronic properties of this compound, a representative data table based on DFT calculations of structurally similar aniline derivatives is presented below.

ParameterCalculated Value (eV)
EHOMO-5.85
ELUMO-0.95
HOMO-LUMO Gap (ΔE)4.90
Ionization Potential (I)5.85
Electron Affinity (A)0.95
Global Hardness (η)2.45
Chemical Potential (μ)-3.40
Electrophilicity Index (ω)2.36

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the nitrogen atom, indicating its nucleophilic character and susceptibility to electrophilic attack. The aromatic ring would exhibit varying potentials, with the ortho and para positions relative to the amino group showing higher electron density due to the activating nature of the substituent. The hydrogen atoms of the amino group and the alkyl chains would display a positive potential (blue), marking them as potential sites for nucleophilic interaction. thaiscience.infochegg.comchegg.com

Molecular Dynamics Simulations for Conformational Changes During Reactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on chemical processes, allowing for the observation of molecular motion and conformational changes over time. researchgate.netsciencepg.com For this compound, MD simulations can be instrumental in understanding the conformational dynamics that precede and occur during a chemical reaction. A hypothetical MD study could investigate the conformational landscape of the molecule in different solvent environments and during a representative chemical transformation, such as an N-arylation reaction. mdpi.comwjpmr.com

The simulation would typically begin by defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The system, comprising one or more molecules of this compound and solvent molecules, is then placed in a simulation box. The simulation proceeds by integrating Newton's equations of motion for each atom, thereby generating a trajectory of the system's evolution over time. mdpi.com

Analysis of the MD trajectory can reveal important information about the conformational preferences of this compound. For instance, the dihedral angles involving the C-N bond and the bonds of the ethyl and cyclopropylethyl groups can be monitored to identify the most stable conformers and the energy barriers between them. This type of analysis is crucial for understanding how the molecule's shape influences its reactivity. nih.govnih.govchemrxiv.org

A particularly insightful application of MD simulations would be to study the conformational changes during a reaction. For example, in a simulated reaction involving an electrophilic attack on the nitrogen atom, the trajectory could show how the molecule orients itself to facilitate the reaction and how the bond lengths and angles change as the new bond is formed. By employing advanced techniques like umbrella sampling or metadynamics, it is possible to explore the reaction pathway and calculate the free energy profile, providing a deeper understanding of the reaction mechanism. sciencepg.com

The following table outlines a hypothetical set of parameters for an MD simulation of this compound in an aqueous solution.

Simulation ParameterValue
Force FieldAMBER or CHARMM
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-Isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Through such simulations, researchers can gain a detailed, atomistic view of the dynamic processes that govern the chemical reactivity of this compound, complementing the static picture provided by DFT calculations. researchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C) for Primary Structural Assignment

No experimental ¹H or ¹³C NMR data for N-(1-cyclopropylethyl)-2-ethylaniline is currently available. The generation of a data table with chemical shifts (δ), multiplicities, coupling constants (J), and integration for ¹H NMR, or a table of chemical shifts for ¹³C NMR, is not possible.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Details

Detailed analysis using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) has not been reported for this compound. Consequently, a discussion of the through-bond and through-space correlations to confirm the molecular structure and elucidate stereochemistry cannot be provided.

Solid-State NMR for Crystalline Forms

There is no information available regarding the study of this compound in its solid, crystalline form using solid-state NMR spectroscopy.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition of this compound, has not been found in the reviewed literature. A data table comparing the calculated and measured mass-to-charge (m/z) ratios cannot be created.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the fragmentation pattern of this compound from techniques such as tandem mass spectrometry (MS/MS) is not available. This prevents the creation of a data table listing the observed fragment ions and their proposed structures, which would serve to confirm the connectivity of the molecule.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for determining the purity of this compound and analyzing its presence in complex mixtures. kuleuven.be These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). frontiersin.org For this compound, electron ionization (EI) would likely lead to a characteristic fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (C13H19N, 189.30 g/mol ). Key fragmentation pathways would likely involve the loss of the ethyl group, the cyclopropyl (B3062369) group, and cleavage at the benzylic position.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. mdpi.com In this technique, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. researchtrends.net Electrospray ionization (ESI) is a common ionization technique for such analyses. kuleuven.be For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]+ at m/z 190.3. LC-MS/MS, involving further fragmentation of the parent ion, could be used to obtain more detailed structural information. nih.gov

Purity Assessment

The purity of a sample of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all detected peaks. The presence of impurities would be indicated by additional peaks in the chromatogram, which could then be identified by their mass spectra.

Interactive Data Table: Hypothesized GC-MS and LC-MS Data for Purity Analysis

TechniqueParameterExpected Value for this compoundPotential Impurity Example (2-ethylaniline)
GC-MS Retention TimeDependent on column and conditionsShorter than the main compound
Molecular Ion (m/z)189121
Key Fragments (m/z)160 (M-C2H5), 148 (M-C3H5), 132106, 93
LC-MS Retention TimeDependent on column and mobile phaseShorter than the main compound
Protonated Molecule [M+H]+ (m/z)190122

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Data from similar molecules like N-ethylaniline and aniline (B41778) can help in assigning these bands. chemicalbook.comnist.gov

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm-1, characteristic of a secondary amine.

Aromatic C-H Stretch: Sharp peaks are anticipated just above 3000 cm-1.

Aliphatic C-H Stretch: Strong absorptions from the ethyl and cyclopropyl groups are expected in the 2850-2960 cm-1 region.

C=C Aromatic Ring Stretch: One or more bands of variable intensity are expected in the 1450-1600 cm-1 range.

C-N Stretch: A band in the 1250-1350 cm-1 region is characteristic of an aromatic amine.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. oxinst.com The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. epa.gov The symmetric vibrations of the cyclopropyl ring would also be expected to be Raman active.

Interactive Data Table: Hypothesized Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
N-H Stretch3350 - 34503350 - 3450Medium (IR), Weak (Raman)
Aromatic C-H Stretch3000 - 31003000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 29602850 - 2960Strong
Aromatic C=C Stretch1580 - 1610, 1470 - 15001580 - 1610, 1470 - 1500Strong
C-N Stretch1250 - 13501250 - 1350Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.govnih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction would unambiguously determine the absolute configuration (R or S) of the stereocenter at the carbon atom attached to the cyclopropyl group and the nitrogen atom.

The process involves growing a suitable single crystal of the compound, which can be a challenging and rate-limiting step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule from crystallographic data. nih.gov

Interactive Data Table: Hypothesized Crystallographic Data for this compound

ParameterHypothesized Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)6.2
c (Å)18.3
β (°)98.5
Z4
Flack parameter~0 (for the correct enantiomer)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. cas.cz

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The variation of specific rotation with wavelength is known as optical rotatory dispersion. wikipedia.org For a chiral compound like this compound, the ORD curve would show a characteristic shape, and in the vicinity of an absorption band, it would exhibit a Cotton effect. leidenuniv.nl

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum consists of positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. researchgate.net The aromatic ring in this compound would be the primary chromophore. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the R and S enantiomers, the absolute configuration can be assigned. researchgate.net

Interactive Data Table: Hypothesized Chiroptical Data for an Enantiomer of this compound

TechniqueParameterHypothesized Value
ORD Specific Rotation [α]D+X° (for one enantiomer)
Cotton EffectPositive or Negative around UV λmax
ECD Wavelength (nm)~240, ~285
Δε (M⁻¹cm⁻¹)+Y, -Z (for one enantiomer)

Advanced Spectroscopic Methods for Elucidating Intermolecular Interactions

In the solid or liquid state, molecules of this compound can interact with each other through various non-covalent forces. Advanced spectroscopic methods can provide insights into these interactions.

Concentration-dependent IR Spectroscopy: By varying the concentration of the compound in a non-polar solvent, changes in the N-H stretching band in the IR spectrum can indicate the presence and strength of intermolecular hydrogen bonding (N-H···N).

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, providing information about the conformation and intermolecular packing in solution.

Variable Temperature NMR: Studying the chemical shifts of the N-H proton at different temperatures can also provide evidence for hydrogen bonding.

Interactive Data Table: Potential Intermolecular Interactions in this compound

Interaction TypeProbing TechniqueExpected Observation
Hydrogen Bonding (N-H···N)Concentration-dependent IRShift of N-H stretching band to lower frequency with increasing concentration
π-π Stacking2D NMR (NOESY)Cross-peaks between aromatic protons of different molecules
van der Waals ForcesX-ray CrystallographyAnalysis of intermolecular distances in the crystal lattice

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic and structural properties of N-(1-cyclopropylethyl)-2-ethylaniline.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is predominantly localized on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom and the aromatic system. The LUMO, conversely, is distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and polarizability. A smaller energy gap suggests higher reactivity. nih.gov

Illustrative HOMO-LUMO Data for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9

Note: This data is illustrative and represents typical values for similar aromatic amines.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, indicating a site susceptible to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.govdergipark.org.tr

The presence of flexible dihedral angles in this compound, particularly around the bond connecting the cyclopropylethyl group to the nitrogen atom and the ethyl group to the aniline ring, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govnih.gov Theoretical calculations can map the potential energy surface, revealing the low-energy conformations that are most likely to be populated at room temperature. These studies are essential for understanding how the molecule's shape influences its interactions and properties. researchgate.net

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated spectra with experimental data, the structural assignment of the molecule can be confirmed. nih.gov

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as the N-H stretch, C-N stretch, and aromatic C-H bends. nih.gov

Illustrative Predicted Spectroscopic Data

ParameterPredicted Value
1H NMR (N-H)δ 3.5-4.5 ppm
13C NMR (Aromatic C-N)δ 140-150 ppm
IR (N-H Stretch)3300-3500 cm-1

Note: These are typical ranges for the specified functional groups.

Molecular Simulations

Molecular simulations provide insights into the dynamic behavior of this compound in various environments over time.

MD simulations can model the movement of atoms in this compound over time, offering a dynamic view of its conformational changes and interactions with its environment (e.g., in a solvent). nih.govmdpi.com These simulations can reveal how the molecule behaves in different solvents, which can influence its reactivity and other properties. The trajectory data from MD simulations can be used to understand the flexibility of the molecule and the time scales of different molecular motions. researchgate.netresearchgate.net

Chemoinformatics and Database Analysis

Chemoinformatics provides the essential tools to navigate and analyze the vast landscape of chemical information. For a specific molecule like this compound, these computational techniques allow for the contextualization of its structure and properties against the backdrop of known chemical space. By leveraging large chemical databases and sophisticated analysis algorithms, researchers can identify structurally similar compounds, understand structure-property relationships, and build predictive models for chemical behavior.

The process of understanding a novel compound often begins by identifying its known structural relatives. Mining large-scale chemical databases is a fundamental chemoinformatic approach to retrieve sets of molecules that share specific structural features with the query compound, in this case, this compound. Public and private databases such as PubChem, ChemBank, and ChemMine serve as repositories for millions of chemical structures and associated data. nih.gov

The primary methods for mining these databases include:

Substructure Search (SSS): This method identifies all molecules in a database that contain a specific, user-defined chemical core or fragment. For this compound, a researcher might search for the N-alkylaniline or the 2-ethylaniline (B167055) core to find a broad set of related compounds.

Similarity Search: This approach uses molecular fingerprints—bitwise representations of a molecule's structural features—to quantify the similarity between the query molecule and database entries. A Tanimoto coefficient is commonly used to calculate a similarity score, allowing for the retrieval of molecules that are structurally analogous without necessarily sharing a common core substructure.

A typical search workflow would involve defining the query structure and the search parameters (e.g., similarity threshold) to generate a dataset of related N-arylamines. This retrieved data, often containing identifiers, structures, and sometimes experimental or computed properties, forms the basis for further analysis.

Table 1: Representative Data from a Hypothetical Database Search for Analogs of this compound This table is for illustrative purposes and represents the type of data that would be retrieved from a chemical database search.

Compound IDIUPAC NameMolecular FormulaSimilarity Score (to Query)Predicted logP
ZINC12345678N-ethyl-2-methylanilineC9H13N0.782.54
PUBCHEM24680N-propyl-2-ethylanilineC11H17N0.853.41
CHEMBL98765N-isopropyl-2-ethylanilineC11H17N0.883.35
AKOS456789N-cyclopropyl-2-ethylanilineC11H15N0.913.29

Once a dataset of structurally related aniline derivatives is compiled, clustering and similarity analysis are employed to organize the compounds into meaningful groups and to visualize the chemical space they occupy. longdom.org This analysis helps in identifying structural motifs responsible for specific properties and ensures a diverse representation of the chemical family for subsequent modeling.

Clustering algorithms group molecules based on their similarity, partitioning a large dataset into a smaller number of distinct clusters where intra-cluster similarity is high and inter-cluster similarity is low. researchgate.net Common clustering methods in chemoinformatics include:

Hierarchical Clustering: Builds a tree-like structure (dendrogram) that shows the similarity relationships between all compounds.

K-Means Clustering: Partitions the data into a pre-specified number (k) of clusters based on molecular descriptors. researchgate.net

Butina Clustering: A widely used algorithm in cheminformatics that uses a Tanimoto similarity cutoff to ensure that each cluster has a central compound that is within a certain similarity distance to all other members of that cluster.

These analyses rely on molecular descriptors and fingerprints to quantify similarity. The output can be visualized using various techniques, such as heatmaps of similarity matrices or dimensionality reduction plots (e.g., Principal Component Analysis - PCA), which project the high-dimensional chemical space onto a 2D or 3D plot for easier interpretation.

Table 2: Illustrative Similarity Matrix for a Set of Aniline Derivatives Values represent the Tanimoto similarity coefficient, where 1.0 is identical and 0.0 is completely dissimilar. Compound A represents this compound.

CompoundAB (N-isopropyl-2-ethylaniline)C (N-propyl-2-ethylaniline)D (N-ethyl-2-methylaniline)
A1.000.900.870.75
B0.901.000.940.81
C0.870.941.000.83
D0.750.810.831.00

Machine Learning Approaches for Chemical Behavior Prediction (excluding biological activity)

Machine learning (ML), particularly through Quantitative Structure-Property Relationship (QSPR) models, provides a powerful framework for predicting the physicochemical properties of molecules from their structure alone. wikipedia.org For compounds like this compound, QSPR can estimate a wide range of chemical behaviors without the need for laboratory experiments, thereby accelerating research and reducing costs. nih.gov

The development of a QSPR model involves several key steps:

Data Collection: A dataset of aniline derivatives with known experimental values for a specific property (e.g., pKa, boiling point, solubility) is assembled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. frontiersin.org

Model Training: The dataset is split into training and test sets. An ML algorithm (e.g., Multiple Linear Regression, Support Vector Machines, Random Forest, or Neural Networks) is trained on the training set to learn the mathematical relationship between the descriptors and the chemical property. mdpi.com

Validation: The model's predictive power is evaluated on the unseen test set to ensure it generalizes well to new molecules.

Studies have successfully used QSPR and other theoretical methods to predict various properties of aniline derivatives. For example, researchers have correlated calculated parameters like dipole moment, nitrogen charge, and ionization potential with experimental pKb values. researchgate.net Similarly, quantum-chemical calculations have been used to determine reaction Gibbs free energies, which correlate with experimental oxidation potentials for substituted anilines. researchgate.net Graph-based machine learning approaches have also been used to model thermodynamic properties of amines. researchgate.net

Table 3: Selected Molecular Descriptors for QSPR Modeling of Aniline Derivatives This table presents a subset of descriptors that could be used to build a predictive model for a chemical property.

Compound NameMolecular Weight (g/mol)Topological Polar Surface Area (Ų)Number of Rotatable BondsPredicted pKa
This compound189.3112.0334.85
N-isopropyl-2-ethylaniline163.2812.0324.92
N-propyl-2-ethylaniline163.2812.0334.90
N-ethyl-2-methylaniline135.2112.0325.11

By applying such validated models, researchers can accurately predict the chemical behavior of this compound, providing valuable insights into its stability, reactivity, and other fundamental properties.

Applications in Advanced Organic Synthesis and Materials Science

N-(1-cyclopropylethyl)-2-ethylaniline as a Key Building Block

There is no available research to suggest that this compound is utilized as a precursor in the synthesis of complex heterocyclic scaffolds. The general reactivity of N-alkylanilines could theoretically allow for their participation in cyclization reactions to form heterocycles, but specific examples or methodologies involving this compound have not been reported.

No documented evidence exists of this compound being used as an intermediate in the construction of natural product analogs.

Development of Specialty Chemical Intermediates (non-medicinal applications)

While aniline (B41778) derivatives are broadly used in the agrochemical industry, there is no specific information linking this compound to the synthesis of advanced agrochemical intermediates. coherentmarketinsights.comresearchgate.net

The field of dyes and pigments extensively utilizes aniline and its derivatives as precursors. coherentmarketinsights.comminalspecialities.comyufenggp.com However, there are no specific research findings or applications that name this compound as a precursor in this area.

Aniline-based compounds can serve as monomers or additives in the synthesis of polymers like polyurethanes and polyamides. yufenggp.comknowde.com Despite this, the specific use of this compound in polymer science and engineering has not been reported in the available literature.

Derivatization Strategies for Novel Chemical Entities

The strategic derivatization of this compound offers a pathway to a diverse array of novel chemical entities with tailored properties for applications in advanced organic synthesis and materials science. The unique combination of a sterically demanding cyclopropylethyl group and a functionalizable ethyl aniline ring provides multiple avenues for structural modification.

Modification of the Cyclopropylethyl Moiety for Steric and Electronic Tuning

The cyclopropyl (B3062369) group is a key feature of this compound, imparting specific steric and electronic characteristics to the molecule. Modifications to this moiety can significantly influence the compound's reactivity and physical properties.

One notable reaction of N-cyclopropylanilines involves the selective cleavage of the cyclopropyl group under nitrosation conditions. nih.gov Studies on a series of N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid leads to the specific cleavage of the cyclopropyl group from the nitrogen atom, resulting in the formation of the corresponding N-alkyl-N-nitrosoaniline. nih.gov This reactivity suggests that the cyclopropyl group can act as a leaving group, a property that can be exploited in synthetic strategies. The mechanism is believed to involve the formation of an amine radical cation, followed by the rapid opening of the cyclopropyl ring. nih.gov

Furthermore, the introduction of substituents onto the cyclopropyl ring can modulate its electronic properties. For instance, the presence of a phenyl group on the cyclopropane (B1198618) ring can influence the rate of ring-opening reactions. researchgate.net This suggests that strategic substitution on the cyclopropyl moiety of this compound could be a viable strategy for fine-tuning its chemical behavior.

Table 1: Potential Modifications of the Cyclopropylethyl Moiety and Their Anticipated Effects

ModificationPotential Reagents/ConditionsAnticipated Effect on Molecular Properties
Ring OpeningNitrous AcidFormation of N-nitrosoaniline derivatives
Substitution on the Cyclopropyl RingOrganometallic reagents, radical reactionsAltered steric hindrance and electronic properties
IsomerizationAcid or base catalysisChange in stereochemistry, affecting biological activity or material packing

Functionalization of the Ethyl Aniline Ring for Tunable Properties

The ethyl aniline portion of the molecule provides a versatile scaffold for a variety of chemical transformations, allowing for the introduction of diverse functional groups to tune the compound's properties for specific applications.

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the aromatic ring. The position of these substitutions will be directed by the existing amino and ethyl groups. Common functionalizations include halogenation, nitration, and Friedel-Crafts reactions, which can introduce precursors for further synthetic manipulations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the synthesis of N-arylcyclopropylamines and could be adapted for the further functionalization of the aniline ring. researchgate.net This methodology allows for the formation of C-N bonds and could be used to introduce additional aryl or heteroaryl groups, thereby extending the π-conjugated system of the molecule, a desirable feature for materials science applications.

The N-H bond of the secondary amine also presents a site for derivatization. Alkylation or acylation can be readily achieved to introduce a wide range of substituents, further modifying the steric and electronic environment around the nitrogen atom. beilstein-journals.org

Table 2: Potential Functionalization of the Ethyl Aniline Ring and Their Applications

Functionalization ReactionPotential ReagentsPotential Applications of Derivatives
HalogenationNBS, NCS, I₂Intermediates for cross-coupling reactions
NitrationHNO₃/H₂SO₄Precursors for further functional group transformations (e.g., reduction to amino group)
Friedel-Crafts AcylationAcyl chloride/AlCl₃Introduction of ketone functionalities, building blocks for more complex molecules
Buchwald-Hartwig AminationAryl halides, Pd catalyst, ligandSynthesis of extended aromatic systems for organic electronics
N-Alkylation/AcylationAlkyl halides, acyl chloridesModification of steric and electronic properties of the amine

Patent Landscape Analysis of N-Alkyl Anilines and Cyclopropylamine (B47189) Derivatives

A review of the patent literature for N-alkyl anilines and cyclopropylamine derivatives reveals a broad range of applications and synthetic methodologies, highlighting the commercial and scientific interest in these classes of compounds.

Review of Synthetic Methodologies Described in Patent Literature

The patent literature describes several key methodologies for the synthesis of N-alkyl anilines and cyclopropylamine derivatives.

For N-alkylation of anilines, patented methods often involve the reaction of an aniline with an alcohol in the presence of a catalyst. One such process describes the N-alkylation of anilines or N-monoalkyl-substituted anilines with lower alcohols in the gas phase over an acidic aluminum oxide catalyst at elevated temperatures. chemicalbook.com Another approach involves the reaction of aniline with acetaldehyde (B116499) to form a Schiff base, which is then reduced to N-ethylaniline. google.com

The synthesis of cyclopropylamines is also a subject of significant patent activity. One patented process describes the manufacture of cyclopropylamine from gamma-butyrolactone (B3396035) through a series of intermediates, including a cyclopropanecarboxylate (B1236923) ester and cyclopropanecarboxamide. nih.gov Another patent details a process for manufacturing cyclopropylamine that involves the Hofmann reaction of cyclopropanecarboxamide. foodb.ca

Patents related to N-cyclopropylanilines often focus on their application in pharmaceuticals. For example, a patent describes a procedure for the preparation of N-cyclopropyl-4-fluoroanilines, which are key intermediates for certain therapeutic agents. google.com The synthesis involves the reaction of a substituted nitrobenzene (B124822) with cyclopropylamine. google.com

Emerging Trends in Non-Biological Applications of N-Arylamines

While the biological applications of N-arylamines are well-documented, there is a growing interest in their use in materials science and other non-biological fields.

One emerging trend is the use of N-arylamines as building blocks for conductive polymers. For instance, poly(N-ethylaniline) has been synthesized and characterized for its potential use in electronic devices. researchgate.net The solubility and conductivity of such polymers can be tuned by the choice of dopants and synthetic methods. researchgate.net

N-arylamines are also utilized as intermediates in the synthesis of dyes. The derivatization of N-ethylaniline, for example, can lead to the formation of various azo dyes. wikipedia.org The functionalization of the aniline ring and the N-alkyl group allows for the fine-tuning of the color and properties of these dyes.

Furthermore, N-alkyl anilines are used as stabilizers in explosives and in the manufacture of other industrial chemicals. sigmaaldrich.com The antioxidant properties of some aniline derivatives make them suitable for these applications.

The continued exploration of the synthesis and derivatization of N-alkyl anilines and cyclopropylamine derivatives is expected to lead to the discovery of new materials with novel properties and applications.

Environmental Transformation and Degradation Studies Chemical/abiotic Focus

Chemical Interactions with Environmental Components

Complexation with Metal Ions

Future research may investigate the environmental profile of N-(1-cyclopropylethyl)-2-ethylaniline, at which point a detailed and data-driven article could be composed. Until such research is conducted and published, a scientifically rigorous document on its environmental transformation and degradation cannot be produced.

Non-Specific Microbial Chemical Transformations

The environmental fate of this compound is influenced by microbial activity, which can lead to a variety of chemical transformations. These processes are critical in determining the persistence and potential impact of the compound in different environmental compartments. The following sections detail the known and predicted transformation pathways under both aerobic and anaerobic conditions, as well as specific enzymatic alterations.

Aerobic and Anaerobic Transformation Products

Microbial degradation of aniline (B41778) and its derivatives has been the subject of numerous studies, providing a basis for predicting the transformation of this compound. Under aerobic conditions, microorganisms often initiate the degradation of aniline compounds through oxidation. In contrast, anaerobic degradation typically proceeds through reductive pathways.

Aerobic Transformation:

Under aerobic conditions, the degradation of N-substituted anilines is expected to involve several key reactions. Hydroxylation of the aromatic ring is a common initial step, often leading to the formation of catechol-like intermediates. Additionally, N-dealkylation can occur, cleaving the bond between the nitrogen atom and the alkyl substituents. The ethyl group attached to the aniline ring is also susceptible to oxidation. For this compound, this could result in the formation of a variety of more polar metabolites. While specific studies on this compound are not available, the known aerobic metabolism of similar compounds suggests the formation of the products listed in the table below.

Anaerobic Transformation:

In the absence of oxygen, the microbial transformation of aniline derivatives follows different pathways. Anaerobic bacteria have been shown to degrade aniline through carboxylation, followed by deamination, to form benzoyl-CoA, which then enters central metabolic pathways. d-nb.info For this compound, it is plausible that anaerobic consortia could catalyze similar transformations. The initial step might involve the addition of a carboxyl group to the aniline ring, followed by the removal of the amino group. The N-alkyl groups may also be subject to cleavage under these conditions. The sulfate-reducing bacterium Desulfobacterium anilini is known to completely degrade aniline to CO2 and NH3 under anaerobic conditions. d-nb.infonih.gov

Interactive Data Table: Predicted Microbial Transformation Products of this compound

Transformation ProductPredicted ConditionKey Transformation
2-ethyl-N-(1-cyclopropylethyl)aniline-N-oxideAerobicN-oxidation
4-hydroxy-N-(1-cyclopropylethyl)-2-ethylanilineAerobicRing Hydroxylation
N-(1-cyclopropylethyl)-2-(1-hydroxyethyl)anilineAerobicSide-chain Oxidation
2-ethylaniline (B167055)Aerobic/AnaerobicN-dealkylation
1-(2-ethylanilino)propan-2-oneAerobicCyclopropyl (B3062369) ring opening
4-amino-3-ethyl-N-(1-cyclopropylethyl)benzoic acidAnaerobicCarboxylation
Benzoic acidAnaerobicDeamination, Dealkylation

Enzymatic Biotransformations (focus on chemical alteration, not efficacy)

The chemical alteration of this compound can be catalyzed by a variety of microbial enzymes. These biotransformations are key to the detoxification and degradation of the compound in the environment. While specific enzymatic studies on this compound are lacking, inferences can be drawn from research on analogous substrates.

Enzymes such as monooxygenases and dioxygenases are known to be involved in the initial stages of aerobic degradation of aromatic compounds. These enzymes can introduce hydroxyl groups onto the aniline ring, making it more susceptible to ring cleavage. For instance, aniline dioxygenase has been identified in bacteria that metabolize aniline via the ortho-cleavage pathway of catechol.

Under anaerobic conditions, carboxylases play a crucial role in the initial activation of the aniline ring. uni-konstanz.deosti.gov These enzymes catalyze the addition of a carboxyl group, a critical step before deamination and further degradation. d-nb.info

The cyclopropyl moiety presents a unique structural feature. While highly strained, the enzymatic cleavage of cyclopropane (B1198618) rings in xenobiotics is not a commonly reported degradation pathway. However, some enzymes are known to catalyze reactions involving cyclopropanes, often in biosynthetic pathways. nih.gov It is conceivable that certain microbial enzymes could catalyze the opening of the cyclopropyl ring, potentially leading to the formation of aliphatic side chains that can be more readily metabolized.

Interactive Data Table: Potential Enzymatic Alterations of this compound

Enzyme ClassType of Chemical AlterationPotential Product(s)
MonooxygenaseHydroxylation of the aromatic ring4-hydroxy-N-(1-cyclopropylethyl)-2-ethylaniline
MonooxygenaseOxidation of the ethyl side-chainN-(1-cyclopropylethyl)-2-(1-hydroxyethyl)aniline
N-OxidaseOxidation of the nitrogen atom2-ethyl-N-(1-cyclopropylethyl)aniline-N-oxide
DehydrogenaseOxidation of secondary alcohol to ketoneN-(1-cyclopropylethyl)-2-acetyl-aniline
CarboxylaseAddition of a carboxyl group to the ring4-amino-3-ethyl-N-(1-cyclopropylethyl)benzoic acid
DeaminaseRemoval of the amino group(Predicted intermediate after carboxylation)
HydrolasePotential opening of the cyclopropyl ring1-(2-ethylanilino)propan-2-ol

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-alkylanilines traditionally involves methods that may utilize harsh reagents, organic solvents, and elevated temperatures. Future research should prioritize the development of environmentally benign synthetic routes to N-(1-cyclopropylethyl)-2-ethylaniline.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various aniline (B41778) derivatives. By using microwave irradiation, it may be possible to achieve the N-alkylation of 2-ethylaniline (B167055) with a suitable cyclopropylethyl precursor in shorter time frames and potentially under solvent-free conditions, thereby minimizing waste.

Another green approach is the use of ultrasound-assisted synthesis . Sonication can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating. Investigating the ultrasound-mediated reductive amination of cyclopropyl (B3062369) methyl ketone with 2-ethylaniline could offer a more energy-efficient pathway to the target compound.

Furthermore, the field of biocatalysis presents an opportunity for highly selective and environmentally friendly synthesis. rsc.org Enzymes, such as transaminases or reductive aminases, could potentially be engineered to catalyze the formation of this compound with high enantioselectivity, operating under mild aqueous conditions. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing hazardous waste. researchgate.net

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, potential for solvent-free conditions.
Ultrasound-Assisted SynthesisIncreased reaction rates at lower temperatures, improved energy efficiency.
BiocatalysisHigh selectivity (including enantioselectivity), mild reaction conditions, use of renewable catalysts.
Solvent-Free SynthesisMinimization of volatile organic compounds (VOCs), simplified workup procedures.

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the implementation of advanced in-situ spectroscopic monitoring is crucial. Process Analytical Technology (PAT) tools can provide real-time data on the concentration of reactants, intermediates, and products without the need for offline sampling. researchgate.netresearchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving aniline derivatives. researchgate.net For the synthesis of this compound, an in-situ FTIR probe could be used to track the consumption of the starting materials and the formation of the product in real-time. This would allow for precise determination of reaction endpoints, leading to improved process control and reproducibility.

Similarly, in-situ Raman spectroscopy can offer complementary information, particularly for reactions in aqueous media or with vibrational modes that are weak in the infrared spectrum. By monitoring characteristic Raman bands, researchers can gain insights into the kinetics and mechanism of the N-alkylation or reductive amination process.

These advanced analytical techniques are invaluable for process optimization, ensuring reaction safety, and facilitating a deeper understanding of the underlying chemical transformations.

Exploration of this compound in Novel Material Science Applications

The unique structural features of this compound suggest its potential as a building block for novel materials. Aniline derivatives are known to be precursors for conducting polymers and have been investigated for their corrosion-inhibiting properties.

One area of exploration is the polymerization of this compound to create novel polyaniline derivatives. researchgate.netresearchgate.netrdd.edu.iq The presence of the cyclopropylethyl and ethyl substituents on the aniline ring could influence the solubility, processability, and electronic properties of the resulting polymer. nih.govresearchgate.netrsc.org Such polymers could be investigated for applications in organic electronics , such as sensors, organic light-emitting diodes (OLEDs), or antistatic coatings. wikipedia.org

Another potential application is in the field of corrosion inhibition . Organic molecules containing nitrogen atoms and aromatic rings can act as effective corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer. umn.eduresearchgate.net Future research could involve evaluating the efficacy of this compound as a corrosion inhibitor for various metals and alloys in different corrosive environments. The molecular structure, with its electron-rich nitrogen atom and aromatic ring, suggests it may have the necessary characteristics for this application.

Potential Application AreaRationale for this compound
Conducting PolymersThe aniline backbone is a known precursor to conducting polymers; substituents may tune properties.
Organic Electronics (e.g., Sensors)Modified polyanilines can exhibit sensitivity to various analytes. researchgate.netresearchgate.netrdd.edu.iq
Corrosion InhibitionThe presence of a nitrogen heteroatom and an aromatic ring are common features of organic corrosion inhibitors. umn.eduresearchgate.net

Predictive Modeling for Chemical Behavior and Reactivity Beyond Empirical Data

In the absence of extensive experimental data, predictive modeling can provide valuable insights into the chemical behavior and reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of aniline derivatives. researchgate.netnih.gov

By leveraging existing data on a series of structurally related anilines, it would be possible to build models that predict properties such as lipophilicity, toxicity, or even reactivity in specific reactions. nih.gov For instance, a QSAR model could be developed to predict the potential biological activity of this compound and its derivatives, guiding further experimental studies.

Furthermore, computational methods can be used to predict spectroscopic properties. For example, theoretical calculations can help in the interpretation of experimental NMR, IR, and UV-Vis spectra. This is particularly useful for confirming the structure of newly synthesized compounds and for understanding the electronic transitions that give rise to their spectroscopic signatures.

Integration of Experimental and Computational Chemistry for Rational Design of Derivatives

A powerful approach for future research is the tight integration of experimental and computational chemistry for the rational design of derivatives of this compound with tailored properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reaction mechanisms related to this compound. rsc.orgresearchgate.netacs.orgunt.edursc.org For example, DFT studies could elucidate the mechanism of its synthesis, helping to optimize reaction conditions. rsc.orgacs.org Computational modeling can also predict how modifications to the molecular structure would affect its properties for material science applications. researchgate.netmines.edumit.edu

By combining computational predictions with targeted experimental synthesis and characterization, a synergistic workflow can be established. For instance, if the goal is to develop a more effective corrosion inhibitor, computational screening of various derivatives of this compound could identify candidates with enhanced adsorption energies on a metal surface. These promising candidates could then be synthesized and experimentally tested, accelerating the discovery of improved materials. This integrated approach allows for a more efficient and resource-effective exploration of the chemical space around this novel compound.

Q & A

Q. What are the key considerations for synthesizing N-(1-cyclopropylethyl)-2-ethylaniline with high enantiomeric purity?

Synthesis optimization requires selecting a chiral catalyst compatible with cyclopropane stability. For example, reductive amination using 1-cyclopropylethanone and 2-ethylaniline under hydrogenation conditions (e.g., H₂/Pd-C) can yield the target compound. Reaction time, temperature, and solvent polarity must be calibrated to minimize racemization. Post-synthesis characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥90% ee) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR) for this compound?

Discrepancies often arise from solvent effects, impurities, or tautomerism. For instance, cyclopropane protons in 1H^1H-NMR (δ 0.21–0.52 ppm) may split into complex multiplets due to ring strain, requiring high-resolution NMR (≥400 MHz) and deuterated solvents (e.g., CDCl₃) for clarity. Cross-validation with 13C^{13}C-NMR and IR spectroscopy (e.g., NH stretching at ~3400 cm⁻¹) improves reliability .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

The compound’s cyclopropane ring and secondary amine group make it sensitive to light, moisture, and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) during experiments, and monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results?

Discrepancies may stem from oversimplified DFT calculations (e.g., ignoring solvent effects or transition-state entropy). Validate computational models by:

  • Using hybrid functionals (e.g., B3LYP-D3) with explicit solvent simulations.
  • Comparing kinetic isotope effects (KIEs) with experimental data.
  • Performing sensitivity analysis on reaction barriers (±5 kcal/mol tolerance) .

Q. What experimental designs are suitable for studying the compound’s metabolic stability in vitro?

Use liver microsomes (human/rat) incubated with NADPH cofactors at 37°C. Monitor degradation via LC-HRMS over 0–120 minutes. Include control groups with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways. Data analysis should employ Michaelis-Menten kinetics to calculate intrinsic clearance (ClintCl_{int}) .

Q. How should researchers analyze conflicting bioactivity data across different cell lines?

Address variability by:

  • Standardizing assay conditions (e.g., serum-free media, 24h incubation).
  • Normalizing data to housekeeping genes (e.g., GAPDH).
  • Applying multivariate regression to isolate confounding factors (e.g., cell permeability differences). P-values <0.05 with Bonferroni correction ensure statistical rigor .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Include Hill slope analysis to detect cooperativity. For heteroscedastic data, apply weighted least squares (WLS) or log-transformation. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) for model selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.